molecular formula C8H4N2O2 B061569 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile CAS No. 162035-85-0

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile

Cat. No. B061569
M. Wt: 160.13 g/mol
InChI Key: APYFEOFOBYJQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dihydrobenzo[d]isoxazoles, including compounds structurally related to 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile, involves the generation of a ketonitrone intermediate in situ from a ketoxime and an aryne, followed by novel thermal rearrangements under mild transition-metal-free conditions (Yao et al., 2017). This method allows for the selective synthesis of dihydrobenzo[d]isoxazoles bearing a quaternary carbon center, showcasing the flexibility and efficiency of the synthesis process for such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and computational analyses, including DFT and TD-DFT/PCM calculations. These studies provide insights into the optimized molecular structure, electronic interactions, and stabilization energies, contributing to a deeper understanding of the electronic structure and reactivity of these molecules (Wazzan et al., 2016).

Chemical Reactions and Properties

The electrophilic reactivity of structurally similar compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been explored through kinetic investigations and synthetic observations, revealing the multifaceted electrophilic reactivity and potential for participation in various chemical reactions, including SNAr reactions and sigma-complexation processes (Cottyn et al., 2009).

properties

IUPAC Name

3-oxo-1,2-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYFEOFOBYJQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.